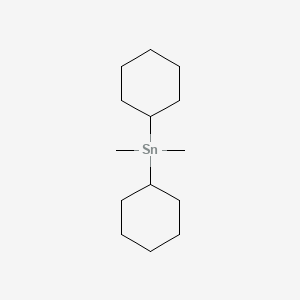

Dicyclohexyldimethyltin

Beschreibung

Historical Development and Milestones in Organotin Compound Research

The journey into the world of organotin compounds began in the mid-19th century. In 1849, Edward Frankland is credited with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide. americanchemicalsuppliers.com Shortly after, in 1852, Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the formal beginning of organotin chemistry. americanchemicalsuppliers.com

The field experienced significant growth in the 20th century, spurred by the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. hmdb.ca Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were instrumental in advancing the understanding of these compounds during the early 20th century. americanchemicalsuppliers.comhmdb.ca A major revival in organotin chemistry was driven by the discovery of their industrial applications, particularly as stabilizers for polyvinyl chloride (PVC), as well as in agriculture as biocides and wood preservatives. americanchemicalsuppliers.comhmdb.ca

A significant milestone in the structural understanding of organotin compounds occurred in the early 1960s when it was discovered that the tin atom could extend its coordination number beyond the typical four. americanchemicalsuppliers.comhmdb.ca The trimethyltin (B158744) chloride pyridine (B92270) adduct was the first five-coordinate triorganotin halide complex to be confirmed by X-ray crystal structure. americanchemicalsuppliers.comhmdb.ca

Classification and Structural Characteristics of Organotin Compounds

Organotin compounds are broadly classified into four main groups based on the number of organic substituents attached to the tin atom: mono-, di-, tri-, and tetra-organotin compounds. arizona.edufao.orgnist.gov This classification is crucial as the properties and applications of these compounds are highly dependent on the number and nature of the organic groups. uni-saarland.de

Tetraorganotins (R4Sn): These compounds, such as dicyclohexyldimethyltin, have four organic groups bonded to the tin atom. They are often used as precursors for the synthesis of other organotin compounds. uni-saarland.de

Triorganotins (R3SnX): Known for their biological activity, these compounds are used as biocides, fungicides, and in antifouling paints. inchem.org

Diorganotins (R2SnX2): These are widely used as heat stabilizers in PVC and as catalysts in the production of polyurethanes. hmdb.ca

Monoorganotins (RSnX3): This class of compounds also finds application as PVC heat stabilizers. inchem.org

The tin atom in organotin compounds has a 5s²5p² electronic configuration and typically exists in the +4 oxidation state, which is more stable than the +2 state. uni-saarland.de The geometry of tetraorganotin compounds is generally tetrahedral. hmdb.ca However, organotin compounds, unlike their carbon counterparts, can exhibit hypercoordination, forming five or even six-coordinate structures, particularly when electronegative substituents are present. uni-saarland.de

Contemporary Academic Significance of this compound Research

The current academic interest in this compound is primarily linked to its role as a metabolite of the acaricide cyhexatin (B141804) (tricyclohexyltin hydroxide). fao.orgvulcanchem.com In agricultural and environmental studies, the degradation of cyhexatin leads to the formation of dicyclohexyltin oxide (DCTO) and subsequently, through methylation, to this compound. hmdb.cafao.orginchem.org This formation is particularly relevant in the context of residue analysis in crops, where analytical methods are designed to detect these metabolites. fao.orginchem.org

Research in this area focuses on developing and validating analytical techniques, such as gas chromatography with flame photometric detection (GC-FPD), to accurately quantify residues of cyhexatin and its metabolites, including this compound, in various matrices like fruits and soil. fao.orginchem.org These studies are essential for food safety and for understanding the environmental fate of organotin-based pesticides. Beyond its role as a metabolite, this compound is also available as a research compound, suggesting its use in more specialized areas of study. americanchemicalsuppliers.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H28Sn |

| Molecular Weight | 315.08 g/mol |

| CAS Number | 35569-06-3 |

| Density | 1.21 g/cm³ |

Data sourced from commercial supplier information. americanchemicalsuppliers.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

dicyclohexyl(dimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H11.2CH3.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFVDKVUPVYTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189047 | |

| Record name | Dicyclohexyl(dimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35569-06-3 | |

| Record name | Dicyclohexyl(dimethyl)stannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035569063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclohexyl(dimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Dicyclohexyldimethyltin

General Principles of Organotin Compound Synthesis

The creation of organotin compounds, including precursors to dicyclohexyldimethyltin, relies on several well-established reaction classes. These methods are designed to form stable tin-carbon bonds and allow for the controlled introduction of various organic groups to the tin center. wikipedia.organjs.edu.iq

The most prevalent methods for synthesizing tetraorganotin compounds (R₄Sn) involve the alkylation of tin(IV) halides, most commonly tin tetrachloride (SnCl₄). europub.co.uklupinepublishers.com

Organo-Magnesium Reagents (Grignard Reagents): The Grignard reaction is a classic and widely used method for forming tin-carbon bonds. wikipedia.orgnittokasei.co.jp An organomagnesium halide (RMgX) reacts with a tin halide to produce a tetraorganotin compound. wikidoc.org For instance, the synthesis of tetraethyltin (B1219993) is a model for this type of reaction. wikipedia.org Stopping the reaction at a stage of partial alkylation can be difficult unless the organic group (R) is very bulky. europub.co.uklupinepublishers.comlupinepublishers.com Therefore, the reaction is typically driven to completion to form the R₄Sn product. europub.co.uklupinepublishers.com An excess of the Grignard reagent is often employed to ensure the complete substitution of the halide atoms on the tin. uu.nl These reactions are usually conducted in coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF). uu.nl

Reaction Scheme: SnCl₄ + 4 RMgX → R₄Sn + 4 MgXCl wikipedia.orgeuropub.co.uk

Organo-Aluminum Reagents: On an industrial scale, organo-aluminum compounds (R₃Al) are frequently used for the alkylation of SnCl₄ due to their lower cost compared to Grignard reagents. europub.co.uklupinepublishers.comlupinepublishers.com Unlike Grignard reactions, processes using organo-aluminum reagents can be controlled to achieve partial alkylation, directly yielding alkyltin halides such as R₂SnCl₂. lupinepublishers.comlupinepublishers.com This method is used for the industrial production of dibutyltin (B87310) dichloride and dioctyltin (B90728) dichloride. lupinepublishers.comlupinepublishers.com

Reaction Scheme: 3 SnCl₄ + 4 R₃Al → 3 R₄Sn + 4 AlCl₃ gelest.com 3 SnCl₄ + 2 Bu₃Al → 3 Bu₂SnCl₂ + 2 AlCl₃ (Bu = Butyl) lupinepublishers.com

These initial tetraorganotin or diorganotin dihalide products serve as crucial precursors for more complex structures through subsequent reactions. wikipedia.orggelest.com

Organotin halides (R₄₋ₙSnXₙ) are versatile intermediates in organotin chemistry. gelest.com They are themselves often synthesized via Kocheshkov redistribution reactions, where a tetraorganotin (R₄Sn) reacts with a tin(IV) halide (SnX₄) in specific stoichiometric ratios to produce tri-, di-, or mono-organotin halides. wikipedia.orggelest.com

Kocheshkov Redistribution Reactions:

3 R₄Sn + SnCl₄ → 4 R₃SnCl wikipedia.org

R₄Sn + SnCl₄ → 2 R₂SnCl₂ wikipedia.org

R₄Sn + 3 SnCl₄ → 4 RSnCl₃ wikipedia.org

Due to the electronegativity of the halide atom, organotin halides act as Lewis acids and readily form complexes with electron-donating ligands such as amines, phosphines, and phosphine (B1218219) oxides. gelest.comacs.org In these complexes, the coordination number of the tin atom can expand beyond four to five, six, or even seven. gelest.comorientjchem.org This coordination can activate the tin-halogen bond, enhancing the compound's catalytic activity in various reactions, such as the cycloaddition of oxiranes with heterocumulenes. acs.org The choice of ligand is critical, as it can control the reaction pathway and product formation. acs.org For example, specific complexes of organotin iodides with phosphine oxides can exclusively catalyze the formation of trimethylene carbonate from carbon dioxide and oxetane, while other ligands lead to polymerization. acs.org

Targeted Synthesis Routes for this compound and Its Precursors

While general methods provide the foundation, specific routes are employed to synthesize this compound or to generate it from precursors for analytical detection.

One method for preparing specific organotin iodides involves the cleavage of tin-carbon bonds in a tetraorganotin compound using iodine. The reaction of this compound with iodine in a diethyl ether solution results in the cleavage of a methyl group to form dicyclohexylmethyltin iodide. dss.go.th This reaction demonstrates the differential reactivity of alkyl groups attached to the tin atom, where lower alkyl groups are cleaved more readily than larger, more complex groups like cyclohexyl. gelest.com

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Iodine (I₂) | Dicyclohexylmethyltin Iodide | 17-hour reflux in diethyl ether |

Data sourced from The Journal of Organic Chemistry, 1957. dss.go.th

In environmental and agricultural analysis, organotin compounds are often converted into more volatile and thermally stable derivatives for quantification by gas chromatography (GC). greenrivertech.com.twresearchgate.netlibretexts.org this compound (DCMT) is often the target analyte formed through the derivatization of its precursor, dicyclohexyltin oxide (DCTO). vulcanchem.comfao.org DCTO is a known degradation product of the miticide cyhexatin (B141804). vulcanchem.comfao.org

The standard analytical procedure involves the methylation of DCTO present in a sample extract. fao.org This conversion into the less polar and more volatile this compound allows for effective separation and detection using techniques like gas chromatography coupled with flame photometric detection (GC-FPD). vulcanchem.comfao.org This derivatization is a critical step, as low yields or analyte loss can lead to an underestimation of the original compound's concentration. greenrivertech.com.twresearchgate.net

| Compound Measured | Fortification Level (mg/kg) | Recovery (%) | Coefficient of Variation (CV, %) | Limit of Detection (LOD, mg/kg) |

|---|---|---|---|---|

| DCTO | 0.01 | 76.6 | 5.3 | 0.0018 |

| DCTO | 0.10 | 70.9 | 0.7 | 0.0018 |

Data sourced from analytical studies on pesticide residues. vulcanchem.com

Mechanistic Investigations of this compound Formation and Transformation

The mechanisms governing the formation and reactions of this compound are dictated by the stability of the tin-carbon bond and the influence of attached ligands and reacting species.

A key transformation pathway is the environmental or metabolic degradation of the pesticide cyhexatin, which undergoes oxidative cleavage to yield both dicyclohexyltin oxide (DCTO) and this compound (DCMT). vulcanchem.com

The cleavage of bonds in organotin compounds is a central aspect of their reaction mechanisms. In reactions with halogens like iodine, the cleavage of a tin-carbon bond is observed. rsc.org For mixed alkyl compounds like this compound, the less sterically hindered methyl group is preferentially cleaved over the cyclohexyl group. gelest.comdss.go.th This selectivity is a common feature in the chemistry of organotin compounds. gelest.com

Furthermore, the mechanism of reactions catalyzed by organotin halide complexes involves the coordination of a ligand to the tin atom. acs.org This coordination is believed to activate the tin-halogen bond, making it more susceptible to reaction. The ligand's function can also be to decrease the Lewis acidity of the tin center, which can suppress unwanted side reactions like polymerization. acs.org While not studied specifically for this compound in a catalytic context, these principles of ligand-activated mechanisms are broadly applicable to the reactions of related organotin halides.

Advanced Structural Elucidation and Analytical Methodologies for Dicyclohexyldimethyltin

Spectroscopic Characterization Techniques for Organotin Compounds

Spectroscopy is a cornerstone in the analysis of organotin compounds, offering non-destructive methods to probe molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organotin Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organotin compounds in solution. Key nuclei for the analysis of dicyclohexyldimethyltin are ¹H, ¹³C, and ¹¹⁹Sn. huji.ac.il

¹H NMR: Provides information on the proton environments. The spectrum of this compound is expected to show complex multiplets in the aliphatic region corresponding to the cyclohexyl protons and a sharp singlet for the equivalent methyl protons attached to the tin atom. The integration of these signals corresponds to the ratio of protons in the molecule.

¹³C NMR: Reveals the number of unique carbon environments. The spectrum will display distinct signals for the methyl carbons and the different carbons of the cyclohexyl rings (ipso, ortho, meta, and para positions). The chemical shifts are influenced by the electronegativity of the tin atom. One-bond and two-bond coupling constants between tin and carbon (¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹³C)) provide valuable structural information. huji.ac.il

¹¹⁹Sn NMR: This is particularly diagnostic for organotin compounds as the chemical shift (δ) is highly sensitive to the coordination number and the nature of the organic groups bonded to the tin atom. huji.ac.il For tetracoordinate diorganotin compounds like this compound, the ¹¹⁹Sn chemical shifts typically appear in a characteristic range. researchgate.net The solvent and concentration can influence the exact chemical shift. rsc.org

Table 1: Typical NMR Data Ranges for Diorganotin(IV) Compounds

| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) |

| ¹¹⁹Sn | +200 to -150 | - |

| ¹³C (Sn-CH₃) | -15 to +10 | ¹J(¹¹⁹Sn-¹³C): 300 - 400 |

| ¹³C (Sn-Cyclohexyl) | 25 to 45 | ¹J(¹¹⁹Sn-¹³C): ~350-500 |

| ¹H (Sn-CH₃) | 0.1 to 1.2 | ²J(¹¹⁹Sn-¹H): 50 - 70 |

Note: The exact values for this compound may vary based on solvent and experimental conditions. Data is generalized from typical ranges for related organotin compounds. huji.ac.ilrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These methods are complementary; a vibrational mode may be active in IR, Raman, both, or neither, depending on the change in dipole moment and polarizability during the vibration, respectively. edinst.com For a molecule like this compound, which lacks a center of symmetry, many vibrations are expected to be active in both IR and Raman spectra. spectroscopyonline.com

Key vibrational modes for this compound include:

Sn-C Stretching: The asymmetric and symmetric stretching vibrations of the tin-carbon bonds (ν(Sn-C)) are particularly characteristic. For dialkylditin compounds, these typically appear in the 450-600 cm⁻¹ region of the spectrum.

C-H Stretching: Vibrations of the methyl and cyclohexyl C-H bonds are observed in the 2800-3000 cm⁻¹ range.

C-H Bending: Bending (scissoring, rocking, wagging, twisting) vibrations of the CH₂ and CH₃ groups occur at lower frequencies, typically in the 1450-700 cm⁻¹ fingerprint region. americanpharmaceuticalreview.com

Cyclohexyl Ring Vibrations: The vibrational modes of the cyclohexyl rings will also contribute to the complexity of the fingerprint region.

The combination of IR and Raman spectra provides a detailed vibrational fingerprint of the molecule, useful for identification and structural confirmation. edinst.comamericanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by recording the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edusci-hub.se Saturated tetra-alkyltin compounds, such as this compound, consist primarily of σ-bonds (C-C, C-H, Sn-C). The energy required to excite electrons from σ bonding orbitals to σ* antibonding orbitals (σ → σ* transitions) is very high. msu.edu Consequently, their absorption maxima occur in the vacuum UV region (below 200 nm), which is outside the range of standard UV-Vis spectrophotometers. mlsu.ac.in Therefore, this compound is expected to be transparent and show no significant absorbance in the 200-800 nm range.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov For structural elucidation, a molecule is ionized, often by electron impact (EI), which creates a molecular ion (M⁺•). This ion is typically unstable and undergoes fragmentation into smaller, more stable ions. libretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

A plausible fragmentation pathway for this compound (DCDMT) would likely proceed through the following steps:

Loss of a Methyl Radical: The initial molecular ion [ (C₆H₁₁)₂Sn(CH₃)₂ ]⁺• could lose a methyl radical (•CH₃) to form a stable tri-substituted tin cation [ (C₆H₁₁)₂Sn(CH₃) ]⁺. This is often a favored initial fragmentation step. fiveable.me

Loss of a Cyclohexyl Radical: Alternatively, cleavage of a tin-cyclohexyl bond can occur, leading to the loss of a cyclohexyl radical (•C₆H₁₁) to yield the [ (C₆H₁₁)Sn(CH₃)₂ ]⁺ ion.

Sequential Losses: Further fragmentation can occur through the sequential loss of the remaining alkyl and cyclohexyl groups as radicals.

Rearrangements: Rearrangements involving the transfer of hydrogen atoms can also occur, leading to the formation of various other fragment ions. fiveable.me

The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. neu.edu.tr

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orglibretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

While a specific crystal structure for this compound was not found in the surveyed literature, the structures of numerous related tetraorganotin(IV) compounds have been established. Based on these, this compound is expected to adopt a distorted tetrahedral geometry around the central tin atom. The two cyclohexyl groups and two methyl groups will be arranged to minimize steric hindrance. Typical Sn-C bond lengths in such compounds are in the range of 2.1-2.2 Å. The C-Sn-C bond angles would be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the different steric bulk of the methyl and cyclohexyl substituents.

Chromatographic Separations and Detection Methods for this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. paint.org For the analysis of this compound, both gas and liquid chromatography are employed, often coupled with sensitive detectors.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. basicmedicalkey.com However, many organotin compounds, including the precursors to this compound, are not sufficiently volatile for direct GC analysis. americanpeptidesociety.org Therefore, a derivatization step is often required to convert them into more volatile analogues. For instance, the precursor dicyclohexyltin oxide can be methylated to form this compound, which is then analyzed by GC. Common detectors for organotin analysis include the Flame Photometric Detector (FPD), which can be equipped with a filter to be specific for tin, and Mass Spectrometry (MS) for definitive identification. basicmedicalkey.comphenomenex.blog

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. waters.com A key advantage of LC is that derivatization is often not necessary, allowing for the direct analysis of less volatile or thermally sensitive organotin compounds. chromatographyonline.com Reversed-phase HPLC using a C18 column is a common approach. nih.gov Detection is frequently achieved using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers extremely high sensitivity and elemental specificity for tin, allowing for the quantification of this compound at trace levels. sci-hub.sechromatographyonline.com

Table 2: Common Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Derivatization | Detector |

| GC | Fused-silica capillary (e.g., HP-1, DB-5) | Helium or Nitrogen | Often required (e.g., methylation, ethylation) | FPD (Sn filter), MS |

| LC (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with additives (e.g., phosphate (B84403) buffer) | Not usually required | ICP-MS, MS |

Gas Chromatography with Flame Photometric Detection (GC-FPD) for Quantitation

Gas chromatography coupled with a flame photometric detector (GC-FPD) is a highly selective and sensitive method for the determination of organotin compounds, including this compound. This technique is particularly valuable for analyzing residues of the pesticide azocyclotin (B141819), of which this compound is a known metabolite. inchem.org

The FPD is specifically tuned to detect tin-containing compounds by using a 394 nm filter, which corresponds to the emission wavelength of tin in the hydrogen-rich flame. inchem.org This selectivity minimizes interference from other co-extracted substances, enhancing the accuracy of quantitation.

Research Findings:

In the analysis of azocyclotin and its organotin metabolites, including this compound (formed from the metabolite dicyclohexyl tin oxide), a GC-FPD method has been successfully applied. The method involves a derivatization step to convert the polar metabolites into more volatile forms suitable for gas chromatography. inchem.org The limits of determination for this method are reported to be in the range of 0.05 to 0.1 mg/kg, demonstrating its sensitivity for residue analysis in various sample types such as plants, soil, and water. inchem.org

| Parameter | Value |

| Detector | Flame Photometric Detector (FPD) |

| Filter | 394 nm (for tin) |

| Limit of Determination | 0.05 - 0.1 mg/kg |

This table summarizes the key parameters for the GC-FPD analysis of this compound as a metabolite of azocyclotin.

High-Performance Liquid Chromatography (HPLC) in Organotin Mixture Analysis

High-performance liquid chromatography (HPLC) offers a powerful alternative for the analysis of organotin compounds, particularly for those that are thermally labile or non-volatile, which can be challenging for GC analysis. eurofins.com.au While specific HPLC methods for the direct analysis of this compound are not extensively documented in readily available literature, HPLC is a principal technique for the separation of mixtures of organotin compounds. eurofins.com.aupotravinarstvo.com

The separation in HPLC is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. potravinarstvo.com For organotin compounds, reversed-phase columns, such as C18, are commonly employed. potravinarstvo.com Detection can be achieved using various detectors, including mass spectrometry (MS), which provides high sensitivity and structural information. rsc.orgresearchgate.net The use of HPLC-MS can circumvent the need for derivatization, which is often a prerequisite for GC analysis of polar organotins. rsc.orgepa.gov

Research Findings:

Studies on the analysis of azocyclotin and its primary metabolite, cyhexatin (B141804), have utilized ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). rsc.orgresearchgate.net These methods allow for the direct analysis of the parent compound and its major metabolites in various matrices without a derivatization step. rsc.org While these studies did not specifically report on this compound, the principles can be extended to the analysis of a broader range of organotin metabolites. The retention time of a specific compound in an HPLC system is a characteristic parameter under defined conditions (e.g., column, mobile phase, flow rate) and is used for its identification.

Thin-Layer Chromatography (TLC) for Compound Identification

Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile technique used for the qualitative analysis and separation of chemical compounds. wikipedia.org In the context of organotin analysis, TLC has been used to separate and identify metabolites of azocyclotin. inchem.org

The principle of TLC involves the separation of components in a mixture based on their differential affinities for a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). wikipedia.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for its identification by comparison with reference standards. inchem.org

Research Findings:

In studies of azocyclotin metabolism, thin-layer chromatography was employed to separate the various metabolites present in plant extracts. The identification of these metabolites, which can include precursors to this compound, was verified by comparing their Rf values with those of authentic reference substances. inchem.org This demonstrates the utility of TLC as a screening and identification tool in the analysis of complex organotin mixtures.

| Compound | Analytical Purpose | Key Parameter |

| Azocyclotin Metabolites | Separation and Identification | Rf Value |

This table highlights the application of TLC in the analysis of azocyclotin metabolites.

Sample Preparation and Derivatization Protocols for this compound Analysis

Effective sample preparation is a critical step in the analytical workflow for this compound to ensure accurate and reliable results. This process typically involves extraction of the analyte from the sample matrix, cleanup to remove interfering substances, and often a derivatization step to enhance the analyte's properties for chromatographic analysis. inchem.org

For the analysis of this compound as a metabolite of azocyclotin, a specific protocol has been described:

Extraction: Samples from matrices such as plants, soil, or water are first macerated with water and treated with hydrobromic acid in acetone. The organotin compounds are then extracted into an organic solvent like hexane. inchem.org

Derivatization: The extracted residue, containing dicyclohexyl tin oxide (the precursor to this compound in this analytical scheme), is dissolved in ethyl ether. It is then reacted with a Grignard reagent, specifically methyl magnesium chloride. This reaction methylates the tin compound, converting it into the more volatile and GC-amenable this compound. inchem.org

Cleanup: Following derivatization, the resulting methylated compounds are cleaned up using a Florisil column. This step is essential to remove excess derivatizing reagent and other matrix components that could interfere with the chromatographic analysis. inchem.org

This derivatization to a methylated form is a common strategy in organotin analysis by GC, as it improves the thermal stability and chromatographic behavior of the analytes. cabidigitallibrary.orgnih.gov

| Step | Procedure | Purpose |

| Extraction | Maceration with water, treatment with hydrobromic acid/acetone, and extraction with hexane. inchem.org | To isolate organotin compounds from the sample matrix. |

| Derivatization | Reaction with methyl magnesium chloride in ethyl ether. inchem.org | To convert polar organotin metabolites into volatile derivatives for GC analysis. |

| Cleanup | Column chromatography on Florisil. inchem.org | To remove interfering substances prior to GC-FPD analysis. |

This table outlines the sample preparation and derivatization protocol for the analysis of this compound.

Coordination Chemistry and Ligand Interactions of Dicyclohexyldimethyltin Analogues

Electronic Structures and Preferred Coordination Geometries of Tin Centers in Organotins

The tin atom possesses a valence shell electron configuration of 5s²5p². In organotin(IV) compounds, it utilizes sp³ hybridization to form four covalent bonds, typically resulting in a tetrahedral geometry. rjpbcs.comlupinepublishers.com However, the presence of empty 5d orbitals allows the tin center to act as a Lewis acid, accepting electron pairs from donor ligands to expand its coordination number. rjpbcs.com This expansion leads to hypercoordinated species, most commonly with coordination numbers of five or six. rjpbcs.comresearchgate.net

The preferred coordination geometries for these hypercoordinated organotin(IV) centers are trigonal bipyramidal (for five-coordinate) and octahedral (for six-coordinate). nih.govuthm.edu.my In diorganotin compounds like dicyclohexyldimethyltin analogues (R₂SnX₂), the two organic groups (R) exert a significant influence on the resulting geometry. For five-coordinate complexes, the organic groups typically occupy equatorial positions in a trigonal bipyramidal structure. In six-coordinate octahedral complexes, the organic groups usually adopt a trans orientation to minimize steric repulsion. lupinepublishers.comlupinepublishers.com

The Lewis acidity of the tin center, and thus its tendency to form higher-coordinate complexes, is influenced by the nature of the organic substituents. The acidity generally decreases as the number of electron-donating alkyl or aryl groups increases. lupinepublishers.comresearchgate.net Therefore, diorganotin species are generally better Lewis acids than triorganotin species.

| Coordination Number | Hybridization | Typical Geometry |

| 4 | sp³ | Tetrahedral |

| 5 | sp³d | Trigonal Bipyramidal |

| 6 | sp³d² | Octahedral |

Ligand Exchange Dynamics and Stability of Organotin Complexes

Organotin(IV) compounds are known for their tendency to undergo ligand exchange reactions in solution. nih.gov The stability of the resulting complexes is a critical factor, often quantified by stability or formation constants, which measure the strength of the interaction between the organotin cation and the ligands. wikipedia.org The formation of these complexes is an equilibrium process, and the position of the equilibrium is dictated by the nature of the organotin moiety, the ligand, and the solvent. uobabylon.edu.iq

In solution, complexes of diorganotin dihalides with Lewis bases can exist in equilibrium between five- and six-coordinate species, with the five-coordinate form often being predominant. lupinepublishers.comlupinepublishers.com For example, dialkyltin(IV) complexes with dicarboxylates have been shown to exist as a mixture of rapidly interchanging cyclooligomeric structures in solution. acs.org The stability of these complexes is influenced by several factors, including the chelate effect. Ligands that can form multiple bonds with the tin center (chelating ligands), particularly those forming five- or six-membered rings, tend to form significantly more stable complexes. nih.govwikipedia.org

Studies on diorganotin(IV) complexes with various biologically relevant ligands, such as amino acids and peptides, have shown that the stability and type of species formed are highly dependent on pH. researchgate.netresearchgate.net At physiological pH, hydrolytic decomposition leading to the formation of hydroxo species can compete with ligand coordination. researchgate.net The stability of the ligand-tin bonds, such as Sn-N and Sn-S, is crucial for resisting this hydrolysis. researchgate.net

Investigation of Metal-Ligand Bonding and Coordination Sphere Characteristics

In diorganotin(IV) dithiocarbamate (B8719985) complexes, for instance, the dithiocarbamate ligand can coordinate in several ways: as a bidentate ligand (forming two Sn-S bonds of similar length), an anisobidentate ligand (forming two Sn-S bonds of unequal length), or a monodentate ligand (forming only one Sn-S bond). nih.govnih.gov These different coordination modes directly impact the geometry and coordination number of the tin center. nih.gov

¹¹⁹Sn NMR spectroscopy is a particularly powerful tool for investigating the coordination sphere in solution. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number of the tin atom. nih.govkoreascience.kr This allows for the differentiation between various coordination geometries in solution.

| ¹¹⁹Sn NMR Chemical Shift Range (ppm) | Associated Coordination Number |

| +200 to -60 | 4 |

| -90 to -190 | 5 |

| -210 to -400 | 6 |

| -600 to -700 | 6 or 7 |

Data compiled from multiple sources. nih.gov

Influence of Steric and Electronic Effects on Coordination Behavior

The coordination behavior of this compound analogues and other organotins is profoundly influenced by both steric and electronic effects of the organic groups attached to the tin atom. nih.govnih.gov

Steric Effects: The size of the organic substituents (e.g., methyl vs. cyclohexyl) plays a crucial role in determining the coordination number and geometry. doi.org Bulkier groups, like cyclohexyl, can sterically hinder the approach of ligands, potentially favoring lower coordination numbers or influencing the arrangement of ligands around the tin center to minimize repulsion. researchgate.net For example, the reaction of a ligand with di-n-butyltin dichloride might yield a polymeric structure, whereas the same reaction with the more sterically hindered di-tert-butyltin dichloride could result in a discrete, non-polymeric compound due to the bulky tert-butyl groups preventing further intermolecular coordination. researchgate.net

Electronic Effects: The electronic properties of the organic groups modify the Lewis acidity of the tin center. Electron-donating alkyl groups, through an inductive effect, decrease the positive charge on the tin atom, reducing its acceptor strength. koreascience.kr Consequently, organotins with more electron-donating groups are less likely to form high-coordinate complexes. The nature of the organic group can determine whether a diorganotin(IV) dithiocarbamate complex, for example, coordinates three or four sulfur atoms. koreascience.kr Shorter alkyl chains on the organotin moiety have also been correlated with increased biological cytotoxicity, which is linked to its coordination behavior. nih.gov

Theoretical and Computational Approaches in Predicting Organotin Coordination Properties

In recent years, theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the coordination properties of organotin compounds. researchgate.netrsc.org These approaches allow for the calculation of molecular geometries, bond energies, vibrational frequencies, and NMR chemical shifts, providing insights that complement experimental data. nih.govnih.gov

DFT calculations can be used to:

Predict Stable Geometries: By comparing the calculated energies of different possible isomers (e.g., cis vs. trans isomers of octahedral complexes), the most stable structure in the gas phase can be predicted. researchgate.net

Analyze Metal-Ligand Bonding: Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can elucidate the nature of the tin-ligand bonds, quantifying their covalent and electrostatic character and identifying key donor-acceptor interactions. researchgate.net

Simulate Spectroscopic Data: Theoretical calculations can predict IR and NMR spectra, which can then be compared with experimental results to confirm structural assignments. researchgate.net

Investigate Reaction Mechanisms: Computational models can map out the energetic pathways of ligand exchange and other reactions, providing a deeper understanding of the dynamics of organotin complexes. researchgate.net

These computational tools are crucial for rationalizing observed structures and reactivities and for designing new organotin complexes with desired properties. rsc.org

Chemical Reactivity and Degradation Mechanisms of Dicyclohexyldimethyltin

Hydrolysis Pathways and Identified Degradation Products in Aqueous Media

For organotin compounds in general, hydrolysis is a significant degradation pathway in aqueous environments. The rate and extent of hydrolysis are dependent on the pH of the surrounding medium. While specific hydrolysis products for Dicyclohexyldimethyltin have not been documented, it is anticipated that hydrolysis would lead to the formation of dicyclohexylmonomethyltin and eventually dicyclohexyltin species through the cleavage of the methyl groups from the tin atom. The cyclohexyl groups are generally more resistant to cleavage than the methyl groups.

Photolytic Degradation Processes and Environmental Implications

Photolytic degradation, or breakdown by sunlight, is another key environmental fate process for many organotin compounds. UV radiation can provide the energy needed to break the tin-carbon bonds. For other organotins, photolysis has been shown to proceed via a free-radical mechanism, leading to the formation of de-alkylated or de-arylated products. It is plausible that this compound would undergo a similar process, with sunlight accelerating its degradation in surface waters and on soil surfaces. The environmental implication is a potential reduction in the toxicity of the parent compound as it breaks down into less toxic inorganic tin.

Biotic and Abiotic Transformation Mechanisms

Both biological (biotic) and non-biological (abiotic) processes contribute to the transformation of organotin compounds in the environment.

Biotic Transformation: Microorganisms, including bacteria and fungi, can metabolize organotin compounds. This biodegradation often involves the enzymatic cleavage of the organic groups from the tin atom. The rate of biodegradation is influenced by factors such as the microbial population, temperature, and nutrient availability.

Kinetics and Thermodynamics of this compound Reactions

Detailed kinetic and thermodynamic data for the reactions of this compound are not available. Such studies would be necessary to quantify the rates of its degradation under various environmental conditions and to understand the energy changes associated with these transformations. This information is critical for developing accurate environmental fate models.

Comparative Mechanistic Studies with Related Organotin Compounds

While a direct comparative mechanistic study involving this compound is not available, research on other organotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), provides some insights. Studies on these compounds have elucidated the stepwise degradation pathways and the influence of the organic substituents on the rate of degradation. Generally, the nature of the organic group (e.g., alkyl vs. aryl, chain length) significantly affects the compound's persistence and toxicity. It is reasonable to infer that the degradation of this compound would follow similar general principles, with the specific rates and products being unique to its structure.

Environmental Fate and Ecotoxicological Assessment of Dicyclohexyldimethyltin

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Impacts on Marine and Freshwater Invertebrates

No studies detailing the acute or chronic toxicity of dicyclohexyldimethyltin to marine or freshwater invertebrate species were found. There is no available data on key indicators of toxicity such as the median lethal concentration (LC50) or the no-observed-effect concentration (NOEC) for any invertebrate species, including sensitive organisms like Daphnia. Consequently, it is not possible to construct a data table or provide detailed research findings on its impact on this trophic level.

Effects on Fish and Amphibian Development

Similarly, a comprehensive search yielded no specific research on the effects of this compound on the development of fish or amphibians. There are no published studies on its potential to cause developmental abnormalities, endocrine disruption, or other sublethal effects in these vertebrate groups. Therefore, no data tables or detailed findings regarding its impact on fish and amphibian development can be presented.

Environmental Monitoring and Analytical Challenges in Trace Detection

There is no information available in the scientific literature regarding established methods for the environmental monitoring of this compound in water, sediment, or biota. Furthermore, no studies were identified that discuss the specific analytical challenges, such as limits of detection or quantification, associated with the trace detection of this compound. Without such research, it is impossible to detail the current state of monitoring or the analytical methodologies employed.

Emerging Research Directions and Future Perspectives in Dicyclohexyldimethyltin Studies

Development of Novel and Sustainable Synthetic Methodologies for Organotin Compounds

The synthesis of organotin compounds has traditionally relied on methods such as the reaction of a Grignard reagent with tin halides or the direct synthesis involving metallic tin and alkyl halides. wikipedia.orgresearchgate.net For instance, tetraorganotin compounds can be synthesized via Grignard reagents, and these can then be converted to mixed organotin halides through redistribution reactions. wikipedia.org

Future research is increasingly focused on the development of more sustainable and efficient synthetic routes. This includes the exploration of catalytic methods that can reduce waste and energy consumption. For dialkyltin compounds, research into catalytic dehydropolymerization of dialkylstannanes presents a potential avenue for creating new materials. researchgate.net However, specific novel or sustainable synthetic methodologies tailored to the production of dicyclohexyldimethyltin are not extensively documented in current literature, indicating a significant research gap. The development of greener synthetic pathways for this compound would be a crucial step forward, potentially utilizing benign solvents, renewable starting materials, and highly efficient catalytic systems to minimize environmental footprint.

Advancements in High-Throughput Analytical Techniques for Environmental and Biological Monitoring

Accurate and sensitive detection of organotin compounds is paramount for effective environmental and biological monitoring. A variety of sophisticated analytical techniques have been developed for the speciation of organotins, as the toxicity of these compounds is highly dependent on the number and nature of the organic groups attached to the tin atom. researchgate.net Commonly employed methods include gas chromatography (GC) coupled with flame photometric detection (FPD), mass spectrometry (MS), or inductively coupled plasma mass spectrometry (ICP-MS), as well as high-performance liquid chromatography (HPLC) combined with ICP-MS. researchgate.netacs.orgalsglobal.se These techniques allow for the separation and quantification of different organotin species in complex matrices like water, sediment, and biological tissues. researchgate.netacs.org

Despite the power of these methods, a significant future direction is the development of high-throughput analytical techniques. Such methods would enable the rapid screening of a large number of samples, which is essential for large-scale environmental monitoring programs and for assessing human exposure. While the analytical frameworks exist for organotin compounds in general, there is a lack of published research on high-throughput methods specifically optimized for this compound. Future research could focus on adapting current technologies for faster sample processing and analysis of this specific compound.

Application of Computational Chemistry and Chemoinformatics for Predicting Environmental Behavior and Biological Interactions

Computational chemistry and chemoinformatics are becoming indispensable tools in modern chemical research, offering the potential to predict the properties, behavior, and toxicity of compounds, thereby guiding experimental studies and reducing the need for extensive laboratory testing. For organotin compounds, computational methods like Density Functional Theory (DFT) have been used to explore their molecular structures and coordination chemistry. nih.gov Chemoinformatics approaches can be employed to develop quantitative structure-activity relationship (QSAR) models to predict the biological activity and toxicity of these compounds. youtube.com

The application of these computational tools to this compound is an area ripe for exploration. Future research could involve using computational models to predict its environmental fate, such as its partitioning behavior in different environmental compartments, its potential for bioaccumulation, and its degradation pathways. Furthermore, chemoinformatics could be used to screen for potential biological targets and to predict its toxicity profile, providing valuable information for risk assessment.

Strategies for Environmental Remediation and Detoxification of Organotin Contamination

Organotin compounds are known for their persistence in the environment, particularly in sediments, which can act as long-term sources of contamination. researchgate.net Consequently, the development of effective remediation and detoxification strategies is a critical area of research. A range of technologies are available for cleaning up metal-contaminated sites, which can be broadly categorized into physical, chemical, and biological methods. clu-in.orgepa.govmdpi.com For organotins like TBT, bioremediation using microorganisms that can degrade the compound into less toxic inorganic tin has shown promise. researchgate.net The sequential debutylation of tributyltin and triphenyltin (B1233371) to inorganic tin by microorganisms is a key detoxification pathway. researchgate.net

For this compound, there is a clear need for research into its environmental degradation and potential for remediation. Future studies should investigate its susceptibility to biodegradation by various microorganisms and explore the efficacy of different remediation technologies, such as phytoremediation and advanced oxidation processes, for contaminated sites. Understanding the detoxification pathways of this compound is crucial for developing strategies to mitigate its potential environmental impact.

Refined Approaches in Regulatory Science and Risk Assessment for Organotin Compounds

Regulatory science plays a vital role in ensuring that chemicals are used safely and that their risks to human health and the environment are properly managed. unimelb.edu.auabpi.org.uk For organotin compounds, risk assessment is complex due to the varying toxicity of different species. sci-hub.se Therefore, speciation analysis is imperative for an accurate risk assessment. Regulatory frameworks, such as those in the European Union and Canada, have been established to control the use and release of certain organotin compounds, primarily focusing on those with the highest toxicity and environmental impact like TBT. europa.eucanada.ca

A comprehensive risk assessment for this compound is currently lacking in the public domain. Future efforts in regulatory science should focus on generating the necessary data to perform a thorough risk evaluation for this compound. This would involve studies on its toxicity, environmental fate, and potential for human exposure. Refined risk assessment approaches could incorporate data from computational modeling alongside traditional toxicological studies to provide a more complete picture of the potential risks associated with this compound. This will enable the development of evidence-based regulations to ensure its safe use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dicyclohexyldimethyltin, and how can experimental reproducibility be ensured?

- Methodology : The Grignard reaction is widely used, where cyclohexylmagnesium chloride reacts with dimethyltin dichloride in tetrahydrofuran (THF). Key parameters include maintaining a gentle reflux during reagent addition (22 hours) and post-reaction hydrolysis with saturated ammonium chloride. Distillation under reduced pressure (98–101°C at 0.45–0.6 mm Hg) yields the product with 82% efficiency .

- Reproducibility : Detailed protocols for solvent purity, reaction temperature control, and fractional distillation conditions must be strictly followed. Supporting data (e.g., boiling points, yields) should align with literature benchmarks like those in Table IV of Grignard-based syntheses .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- Gas Chromatography (GC) : Used to confirm purity by identifying residual solvents or byproducts.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify cyclohexyl and methyl group environments.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Stability : The compound is stable under inert atmospheres (e.g., nitrogen) but degrades upon prolonged exposure to moisture or light. Store in amber vials at 4°C.

- Decomposition : Monitor for iodine liberation in cleavage reactions (e.g., refluxing with benzene and iodine), which indicates instability under oxidative conditions .

Advanced Research Questions

Q. How can conflicting data on reaction yields in tin-alkyl cleavage studies be resolved?

- Case Study : In mixed alkyl-cycloalkyl tin systems, yield discrepancies (e.g., 10–17% for cyclohexylviiodide vs. cyclohexyldimethyltin iodide) arise from competing reaction pathways and intermediate volatility.

- Resolution :

- Kinetic Analysis : Use time-resolved GC-MS to track intermediate formation.

- Computational Modeling : Apply density functional theory (DFT) to compare activation energies of competing pathways.

- Statistical Validation : Perform triplicate experiments to assess reproducibility, as seen in iodine cleavage studies .

Q. What methodological challenges arise in detecting this compound residues in environmental or biological matrices?

- Analytical Challenges :

- Derivatization : Methylation with methyl magnesium chloride converts residues to volatile derivatives (e.g., tricyclohexylmethyltin) for GC-FPD analysis.

- Matrix Effects : Validate methods using spiked samples to ensure no interference from co-extractives (e.g., lipids in biological samples).

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in catalytic or stoichiometric reactions?

- Experimental Design :

- Isotopic Labeling : Use deuterated or ¹¹⁹Sn-labeled analogs to track tin participation in reaction pathways.

- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to monitor intermediate tin species during reactions.

- Case Example : In iodine cleavage studies, mechanistic ambiguity (e.g., radical vs. ionic pathways) necessitates trapping experiments with radical scavengers like TEMPO .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Derivatization Approaches :

- Halogenation : React with iodine or bromine to form tin-halide intermediates.

- Cross-Coupling : Utilize Stille or Negishi coupling to introduce functional groups (e.g., aryl, alkynyl).

Data Presentation and Reproducibility Guidelines

- Tables : Include critical parameters (e.g., reaction time, yields, spectral data) in tabular form, referencing supplementary materials for raw datasets .

- Contradictions : Explicitly address outliers (e.g., intermediate fractions in distillation) by discussing experimental limitations (e.g., volatility, side reactions) .

- Ethical Reporting : Disclose all modifications to published protocols and provide raw data access to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.